
2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, like 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide, has been a field of interest for many researchers . The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles in chloroform in the presence of 1,4-diazabicyclo .Molecular Structure Analysis
The molecular structure of 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Synthesis and Structural Analysis
Intermolecular Interactions and Structural Insights : A study focused on antipyrine-like derivatives, including a compound similar to 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide, provides insights into the synthesis, X-ray structure, Hirshfeld surface analysis, and DFT calculations of these compounds. Such research highlights the importance of hydrogen bonds, π-interactions, and other non-covalent interactions in stabilizing the crystal structures of these molecules, which could be crucial for understanding their reactivity and potential applications in materials science or as intermediates in organic synthesis (Saeed et al., 2020).
Microwave-Assisted Synthesis : Another study demonstrates the efficiency of microwave irradiation in the synthesis of N-substituted benzamides, a category to which 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide could belong. This method offers a cleaner, faster, and more efficient approach to synthesizing such compounds compared to traditional methods, suggesting potential applications in speeding up the production of novel compounds for further research (Saeed, 2009).
Potential Applications in Material Science and Catalysis
- Palladium-Catalyzed Reactions : Research involving palladium catalysis for the synthesis of complex organic structures indicates the utility of bromo-substituted benzamides in constructing pharmacologically relevant compounds. Such methodologies could be applied to 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide, highlighting its potential as an intermediate in the synthesis of complex molecules for medicinal chemistry (Ju, Liu, & Li, 2009).
Theoretical Studies and Computational Chemistry
- DFT and Theoretical Calculations : The use of DFT calculations and other computational methods in studying the properties and reactivities of bromo-substituted benzamides offers insights into how 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide might behave under different chemical conditions. Such studies are invaluable for predicting the behavior of novel compounds in synthesis, material applications, or as ligands in catalytic systems (Polo et al., 2019).
properties
IUPAC Name |
2-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c14-12-6-2-1-5-11(12)13(17)15-7-3-4-10-8-16-18-9-10/h1-2,5-6,8-9H,3-4,7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDFGPMBVLRCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCC2=CON=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2976731.png)
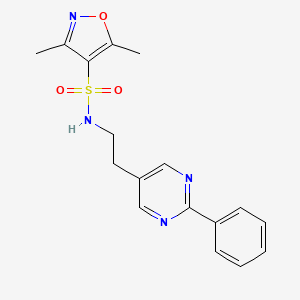
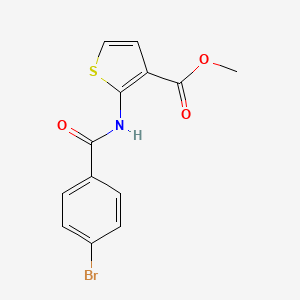
![4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2976735.png)

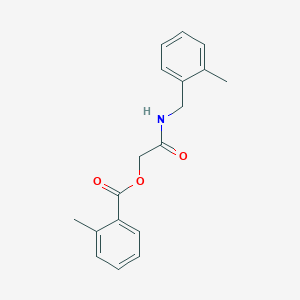


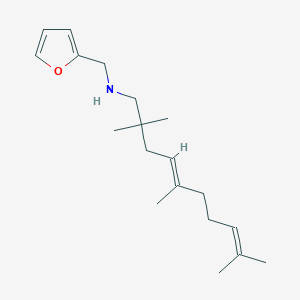
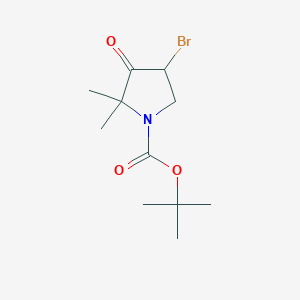
methanone](/img/structure/B2976749.png)
![N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2976750.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2976752.png)
